molecular formula C20H39N3O11 B11929807 Azido-PEG9-CH2COOH

Azido-PEG9-CH2COOH

Cat. No.: B11929807
M. Wt: 497.5 g/mol
InChI Key: BHKLKNWRGIHSJG-UHFFFAOYSA-N
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Description

Azido-PEG9-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG9-CH2COOH is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide and subsequent functionalization. The azide group is introduced via nucleophilic substitution reactions, while the terminal carboxylic acid is added through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization of ethylene oxide followed by controlled functionalization steps. The process is optimized for high yield and purity, ensuring the product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG9-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Azido-PEG9-CH2COOH exerts its effects through its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-CH2COOH
  • Azido-PEG6-CH2COOH
  • Azido-PEG12-CH2COOH

Uniqueness

Azido-PEG9-CH2COOH stands out due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .

Properties

Molecular Formula

C20H39N3O11

Molecular Weight

497.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25)

InChI Key

BHKLKNWRGIHSJG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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